molecular formula C6H5ClFN B036609 5-Chloro-3-fluoro-2-methylpyridine CAS No. 1210868-68-0

5-Chloro-3-fluoro-2-methylpyridine

Cat. No.: B036609
CAS No.: 1210868-68-0
M. Wt: 145.56 g/mol
InChI Key: QMCMUNDFHKSQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-fluoro-2-methylpyridine is a halogenated pyridine derivative. It is a fluorinated building block used in various chemical syntheses. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methylpyridine typically involves halogenation reactions. One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide (DMF) at elevated temperatures. This reaction proceeds over several hours to yield the desired fluorinated pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

5-Chloro-3-fluoro-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-fluoro-2-methylpyridine is unique due to the specific combination of chlorine and fluorine atoms in the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

5-chloro-3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCMUNDFHKSQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595855
Record name 5-Chloro-3-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210868-68-0
Record name 5-Chloro-3-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.